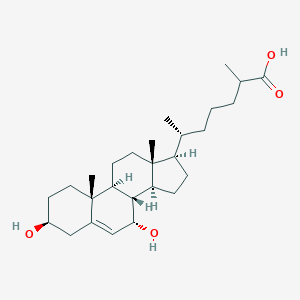

3beta,7alpha-Dihydroxy-5-cholestenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSAWZGYQXRBS-GRJZKGIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921748 | |

| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115538-84-6 | |

| Record name | (3β,7α)-3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydroxy-5-cholestenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 3β,7α-Dihydroxy-5-cholestenoate in Bile Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 3β,7α-dihydroxy-5-cholestenoate as a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway is increasingly recognized for its significance in regulating cholesterol homeostasis and its implications in various metabolic and cholestatic diseases. This document details the enzymatic steps leading to the formation and subsequent metabolism of 3β,7α-dihydroxy-5-cholestenoate, the regulatory signaling cascades that govern its flux, and its clinical relevance. Furthermore, this guide presents detailed experimental protocols for the quantification of this metabolite and the characterization of the enzymes involved, along with a discussion on the therapeutic potential of targeting this pathway for drug development.

Introduction: The Alternative Pathway of Bile Acid Synthesis

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Their synthesis from cholesterol in the liver represents a major route for cholesterol catabolism. Two primary pathways contribute to bile acid production: the classic ("neutral") pathway and the alternative ("acidic") pathway. While the classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for bile acid synthesis in humans, the alternative pathway plays a critical role in the metabolism of oxysterols and contributes to the overall bile acid pool, predominantly leading to the formation of chenodeoxycholic acid (CDCA). The alternative pathway is initiated by the hydroxylation of cholesterol at the 27th position by sterol 27-hydroxylase (CYP27A1). 3β,7α-dihydroxy-5-cholestenoate is a central intermediate in this pathway, and its metabolism is a key regulatory point.

The Metabolic Journey of 3β,7α-Dihydroxy-5-cholestenoate

The formation and conversion of 3β,7α-dihydroxy-5-cholestenoate involve a series of enzymatic reactions primarily occurring in the liver.

Synthesis of 3β,7α-Dihydroxy-5-cholestenoate

The precursor to 3β,7α-dihydroxy-5-cholestenoate is 3β-hydroxy-5-cholestenoic acid. This conversion is catalyzed by the enzyme oxysterol 7α-hydroxylase (CYP7B1) , a member of the cytochrome P450 family.

-

Reaction: 3β-Hydroxy-5-cholestenoic acid + O₂ + NADPH + H⁺ → 3β,7α-Dihydroxy-5-cholestenoate + NADP⁺ + H₂O

CYP7B1 exhibits broad substrate specificity, acting on various oxysterols and steroids. Its activity is crucial for the detoxification of potentially harmful oxysterols.

Conversion to 7α-Hydroxy-3-oxo-4-cholestenoate

3β,7α-dihydroxy-5-cholestenoate is further metabolized by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) . This enzyme catalyzes a two-step reaction involving both dehydrogenation and isomerization.

-

Reaction: 3β,7α-Dihydroxy-5-cholestenoate + NAD⁺ → 7α-Hydroxy-3-oxo-4-cholestenoate + NADH + H⁺

This step is critical for the subsequent modifications of the steroid nucleus that lead to the formation of primary bile acids.

The pathway then proceeds through several more enzymatic steps to ultimately yield chenodeoxycholic acid (CDCA).

Quantitative Data

Understanding the quantitative aspects of the alternative bile acid synthesis pathway is crucial for assessing its physiological and pathological significance.

| Parameter | Value | Organism/Tissue | Reference |

| Plasma Concentration of 3β,7α-dihydroxy-5-cholestenoate | 38.9 ± 25.6 ng/mL | Human Plasma | [1] |

| Plasma Concentration of 3β-hydroxy-5-cholestenoic acid | 67.2 ± 27.9 ng/mL | Human Plasma | [1] |

| Plasma Concentration of 7α-hydroxy-3-oxo-4-cholestenoate | 81.7 ± 27.9 ng/mL | Human Plasma | [1] |

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Organism/Source | Reference |

| HSD3B7 | 7α,27-dihydroxycholesterol | 3.8 | - | Human | |

| HSD3B7 | 7α-hydroxycholesterol | 17.4 | 24.7 | Human | [2] |

| HSD3B7 | NAD⁺ (with 7α-hydroxycholesterol) | 45.8 | - | Human | [2] |

| CYP7B1 | Dehydroepiandrosterone (DHEA) | 1.90 ± 0.06 | - | Human (recombinant) | |

| CYP7B1 | Pregnenolone | 1.45 ± 0.03 | - | Human (recombinant) |

Regulatory Signaling Pathways

The alternative bile acid synthesis pathway is tightly regulated to maintain cholesterol and bile acid homeostasis. The primary regulatory mechanism involves the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.

Increased intracellular bile acid concentrations lead to the activation of FXR. Activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1). Since LRH-1 is a positive regulator of CYP7B1 gene expression, this cascade results in the feedback inhibition of the alternative bile acid synthesis pathway.

Experimental Protocols

Quantification of 3β,7α-Dihydroxy-5-cholestenoate by LC-MS/MS

This protocol provides a general framework for the analysis of 3β,7α-dihydroxy-5-cholestenoate in plasma or serum.

5.1.1. Sample Preparation (Protein Precipitation and Extraction)

-

To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of the analyte).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

5.1.2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over approximately 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

5.1.3. Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 431.3 [M-H]⁻[3].

-

Product Ions (Q3): Specific product ions for 3β,7α-dihydroxy-5-cholestenoate should be determined by direct infusion of a standard. Based on public database information, potential product ions can be explored[3].

-

Collision Energy: Optimize for the specific instrument and transitions.

HSD3B7 Enzyme Activity Assay

This assay measures the NAD⁺-dependent oxidation of 3β,7α-dihydroxy-5-cholestenoate.

5.2.1. Reagents

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

-

Substrate: 3β,7α-dihydroxy-5-cholestenoate (dissolved in a suitable organic solvent like ethanol and diluted in assay buffer).

-

Cofactor: NAD⁺ solution in assay buffer.

-

Enzyme Source: Liver microsomes or purified recombinant HSD3B7.

5.2.2. Procedure

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add the NAD⁺ solution to a final concentration of 1-2 mM.

-

Add the substrate to the desired final concentration (a concentration range around the expected K_m_ should be tested).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

Clinical Significance and Drug Development

HSD3B7 Deficiency

Mutations in the HSD3B7 gene lead to a deficiency in the HSD3B7 enzyme, causing a rare autosomal recessive disorder known as congenital bile acid synthesis defect type 1. This condition results in the accumulation of 3β-hydroxy-Δ⁵-bile acids, including 3β,7α-dihydroxy-5-cholestenoate, and a deficiency of primary bile acids. The clinical manifestations include neonatal cholestasis, fat-soluble vitamin malabsorption, and progressive liver disease, which can lead to liver failure if untreated.

Therapeutic Targeting of the Alternative Pathway

The enzymes of the alternative bile acid synthesis pathway, particularly CYP7B1 and HSD3B7, are emerging as potential therapeutic targets for various metabolic diseases.

-

CYP7B1: Modulation of CYP7B1 activity could impact the levels of bioactive oxysterols and neurosteroids, with potential applications in neurodegenerative diseases and metabolic disorders.

-

HSD3B7: Inhibition of HSD3B7 is being explored as a strategy in certain cancers. For example, the natural product celastrol has been identified as an inhibitor of HSD3B7 and has shown anti-tumor effects in preclinical models of clear cell renal cell carcinoma[4]. The therapeutic potential of celastrol is also being investigated for a variety of other conditions due to its pleiotropic effects[5][6][7][8].

The development of specific small molecule inhibitors for these enzymes is an active area of research. A deeper understanding of the role of 3β,7α-dihydroxy-5-cholestenoate and its metabolizing enzymes will be critical for the successful development of novel therapeutics targeting the alternative bile acid synthesis pathway.

Conclusion

3β,7α-dihydroxy-5-cholestenoate is a pivotal intermediate in the alternative pathway of bile acid synthesis. The enzymes responsible for its metabolism, CYP7B1 and HSD3B7, are critical for maintaining bile acid and cholesterol homeostasis. Dysregulation of this pathway is associated with severe liver disease, highlighting its clinical importance. Further research into the quantitative aspects of this pathway and the development of specific modulators of its key enzymes hold significant promise for the treatment of a range of metabolic and cholestatic disorders. This technical guide provides a comprehensive overview of the current knowledge and methodologies to aid researchers and drug development professionals in this exciting field.

References

- 1. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3beta,7alpha-Dihydroxy-5-cholestenoic acid | C27H44O4 | CID 77461123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeting the alternative bile acid synthetic pathway for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]

- 6. Celastrol reduces cisplatin-induced nephrotoxicity by downregulating SNORD3A level in kidney organoids derived from human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enzymatic Conversion of 3β-Hydroxy-5-cholestenoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3β-Hydroxy-5-cholestenoic acid is a crucial intermediate in the alternative "acidic" pathway of bile acid synthesis, which is essential for cholesterol homeostasis. Its metabolism is a focal point for understanding liver function, metabolic diseases, and even neurodegenerative disorders. The primary enzymatic conversion involves its 7α-hydroxylation followed by the pivotal action of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) . This enzyme catalyzes the dehydrogenation and isomerization of the 3β-hydroxy-Δ5-steroid moiety to a 3-oxo-Δ4-steroid structure, a critical step for the formation of primary bile acids such as chenodeoxycholic acid. This guide provides a comprehensive overview of this conversion, including detailed enzymatic pathways, quantitative kinetic and physiological data, experimental protocols, and associated signaling roles.

The Enzymatic Conversion Pathway

The conversion of 3β-Hydroxy-5-cholestenoic acid is not a single-step reaction but part of a multi-enzyme pathway. While often discussed as the starting substrate, its direct enzymatic conversion is preceded by a critical hydroxylation step.

-

Step 1: 7α-Hydroxylation : 3β-Hydroxy-5-cholestenoic acid is first hydroxylated at the 7α position by the enzyme Oxysterol 7α-hydroxylase (CYP7B1) to form 3β,7α-dihydroxy-5-cholestenoic acid .

-

Step 2: Dehydrogenation and Isomerization : This is the core conversion step, catalyzed by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) , an enzyme located in the endoplasmic reticulum membrane.[1][2] HSD3B7 acts on 3β,7α-dihydroxy-5-cholestenoic acid to produce 7α-hydroxy-3-oxo-4-cholestenoic acid .[3] This reaction is a combined dehydrogenation and isomerization, converting the 3β-hydroxyl group and Δ5 double bond into a more stable 3-oxo-Δ4 configuration. This bifunctional activity is crucial for subsequent modifications in the bile acid synthesis cascade.[3][4]

Deficiencies in the HSD3B7 enzyme, caused by mutations in the HSD3B7 gene, block this pathway, leading to a rare autosomal recessive disorder known as congenital bile acid synthesis defect type 1.[1][2] This results in the accumulation of atypical 3β-hydroxy-Δ5 bile acids and can cause severe neonatal cholestasis and progressive liver disease.[1][5]

Quantitative Data

Enzyme Kinetics

Recent studies have elucidated the steady-state kinetic parameters for human HSD3B7 with various 7α-hydroxylated oxysterol substrates. The enzyme demonstrates activity towards multiple precursors in the bile acid pathway, with NAD+ as a cosubstrate. The data indicates that HSD3B7 follows a sequential ordered bi-bi reaction mechanism, with NAD+ binding preceding the sterol substrate.[3][4]

Table 1: Steady-State Kinetic Parameters for HSD3B7 with Oxysterol Substrates

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |

|---|---|---|---|

| 7α-hydroxycholesterol (7α-OHC) | 17.4 | 24.7 | 1.4 |

| 3β,7α-dihydroxy-5-cholestenoic acid (7-DOCA) | 18.0 | 25.0 | 1.4 |

| 7α,25-dihydroxycholesterol (7α,25-diHC) | 14.1 | 22.0 | 1.6 |

| 7α,27-dihydroxycholesterol (7α,27-diHC) | 3.8 | 18.0 | 4.7 |

Data derived from a 2024 study on human HSD3B7 kinetics.[3]

Table 2: HSD3B7 Kinetic Parameters for NAD+ Cosubstrate

| Constant Oxysterol Substrate | Km for NAD+ (μM) |

|---|---|

| 7α-hydroxycholesterol | 45.8 |

| 3β,7α-dihydroxy-5-cholestenoic acid | 49.3 |

| 7α,25-dihydroxycholesterol | 51.1 |

| 7α,27-dihydroxycholesterol | 54.4 |

Data derived from a 2024 study on human HSD3B7 kinetics.[3]

Physiological Concentrations

The concentrations of 3β-Hydroxy-5-cholestenoic acid and its direct metabolites are maintained at specific levels in human plasma, reflecting the activity of the bile acid synthesis pathways.

Table 3: Normal Plasma Concentrations in Healthy Humans

| Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Molar Concentration (μM)* |

|---|---|---|---|

| 3β-Hydroxy-5-cholestenoic acid | 67.2 | 27.9 | ~0.16 |

| 3β,7α-dihydroxy-5-cholestenoic acid | 38.9 | 25.6 | ~0.09 |

| 7α-hydroxy-3-oxo-4-cholestenoic acid | 81.7 | 27.9 | ~0.20 |

Concentrations were measured in plasma from 11 healthy subjects.[6][7] Molar concentrations are estimated based on molecular weights.

Experimental Protocols

Protocol 1: In Vitro HSD3B7 Enzyme Activity Assay (Colorimetric)

This protocol describes a method to determine the activity of HSD3B7 by measuring the reduction of NAD+ to NADH, which is coupled to the formation of a colored formazan product.[8][9][10]

Materials:

-

Enzyme source: Microsomal fraction from HSD3B7-expressing cells or liver tissue homogenate.

-

Substrate: 3β,7α-dihydroxy-5-cholestenoic acid (dissolved in DMSO).

-

Buffer: 0.1 M Tris-HCl, pH 7.8.

-

Cofactor: 500 µM NAD+.

-

Color Reagent:

-

Iodonitrotetrazolium chloride (INT).

-

Phenazine methosulfate (PMS).

-

-

96-well microplate.

-

Spectrophotometer (plate reader) capable of reading absorbance at 490-570 nm.[11]

Procedure:

-

Preparation of Reagents : Prepare working solutions of the substrate, NAD+, and color reagents in Tris-HCl buffer.

-

Reaction Setup : In each well of a 96-well plate, add the following in order:

-

150 µL of 0.1 M Tris-HCl buffer (pH 7.8).

-

20 µL of 500 µM NAD+ solution.

-

10 µL of the substrate solution at various concentrations (for kinetic studies) or a fixed saturating concentration.

-

10 µL of the combined INT/PMS color reagent.

-

-

Enzyme Addition : Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the enzyme preparation (microsomal fraction) to each well.

-

Incubation : Incubate the plate at 37°C for 30-60 minutes. The reaction progress can be monitored kinetically by reading the absorbance at 490 nm every 2 minutes.

-

Data Analysis :

-

Calculate the rate of formazan formation (ΔAbs/min) from the linear portion of the kinetic curve.

-

Use a standard curve of known NADH concentrations to convert the absorbance change to the amount of NADH produced (nmol/min).

-

Enzyme activity is typically expressed as nmol of NADH formed per minute per mg of protein.

-

For kinetic analysis, plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.[12]

-

Protocol 2: Quantification by UHPLC-MS/MS

This protocol provides a robust method for the precise quantification of 3β-Hydroxy-5-cholestenoic acid and its metabolites in biological samples like plasma or serum.[13][14][15]

Materials:

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column (e.g., C18 reversed-phase).

-

Sample: Plasma, serum, or cell lysate.

-

Internal Standard (IS): Deuterated analog of the analyte (e.g., d4-Chenodeoxycholic acid).

-

Reagents: Acetonitrile, methanol, water, formic acid (all LC-MS grade).

-

Solid-phase extraction (SPE) or liquid-liquid extraction materials.

Procedure:

-

Sample Preparation :

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

Chromatographic Separation :

-

Inject 5-10 µL of the prepared sample onto the UHPLC system.

-

Use a gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile/methanol with 0.1% formic acid).

-

A typical run time is 6-10 minutes.

-

-

Mass Spectrometry Detection :

-

Operate the mass spectrometer in negative ion ESI mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Quantification :

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Broader Roles

Beyond its role as a metabolic intermediate, 3β-Hydroxy-5-cholestenoic acid (also referred to as cholestenoic acid in signaling literature) functions as a signaling molecule, influencing key cellular processes.

Liver X Receptor (LXR) Activation

Cholestenoic acid is an endogenous ligand and agonist for the Liver X Receptor alpha (LXRα), a nuclear receptor that is a master regulator of cholesterol, fatty acid, and glucose metabolism.[16][17][18]

-

Mechanism : Upon entering a cell, cholestenoic acid can bind to LXRα in the nucleus. This binding induces a conformational change in LXRα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).

-

Transcriptional Regulation : The LXRα/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes.

-

Downstream Effects : This binding activates the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and bile acid synthesis (e.g., CYP7A1), thereby promoting cholesterol efflux and catabolism.[16] The half-maximal effective concentration (EC50) for LXRα activation is approximately 300 nM.[18]

Modulation of γ-Secretase Activity

Cholestenoic acid has been identified as a potent, endogenous γ-secretase modulator (GSM).[19] This has significant implications for Alzheimer's disease research, as γ-secretase is the enzyme responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-β (Aβ) peptides.

-

Mechanism : γ-secretase is a membrane-embedded protease complex. Its activity is highly dependent on its local lipid microenvironment.[20][21] Cholestenoic acid allosterically modulates the enzyme complex.

-

Effect on Aβ Production : Instead of inhibiting the enzyme, cholestenoic acid shifts the cleavage site. This results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ38 peptides.[19][22] The EC50 for decreasing Aβ42 is approximately 250 nM.[19][22] This modulation occurs without affecting the total amount of Aβ produced or interfering with the cleavage of other γ-secretase substrates like Notch.[22]

This dual role as both a key metabolite and a signaling molecule makes the enzymatic conversion of 3β-Hydroxy-5-cholestenoic acid a critical control point in cellular and systemic physiology.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. HSD3B7 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular genetics of 3beta-hydroxy-Delta5-C27-steroid oxidoreductase deficiency in 16 patients with loss of bile acid synthesis and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. a-colorimetric-assay-method-for-3-hydroxy-5-steroid-dehydrogenase - Ask this paper | Bohrium [bohrium.com]

- 10. srbce.org [srbce.org]

- 11. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Untitled Document [ucl.ac.uk]

- 13. pure.psu.edu [pure.psu.edu]

- 14. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A UHPLC-MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Cholestenoic acid is a naturally occurring ligand for liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Cholesterol-dependent gamma-secretase activity in buoyant cholesterol-rich membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of Cholesterol Biosynthesis Reduces γ-Secretase Activity and Amyloid-β Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. glpbio.com [glpbio.com]

3beta,7alpha-Dihydroxy-5-cholestenoate and CYP7B1 activity

An In-depth Technical Guide on 3β,7α-Dihydroxy-5-cholestenoate and CYP7B1 Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The conversion of cholesterol into bile acids is a critical pathway for cholesterol homeostasis. While the classic "neutral" pathway initiated by cholesterol 7α-hydroxylase (CYP7A1) is well-documented, the alternative "acidic" pathway plays a crucial, distinct role in processing oxysterols and specific cholesterol precursors. A key enzyme in this alternative pathway is Oxysterol 7α-hydroxylase (CYP7B1), a cytochrome P450 enzyme responsible for the 7α-hydroxylation of various oxysterols and steroids. This guide focuses on a specific reaction catalyzed by CYP7B1: the conversion of 3β-hydroxy-5-cholestenoic acid to its hydroxylated product, 3β,7α-dihydroxy-5-cholestenoate. This document provides a detailed overview of the biochemical reaction, the regulatory landscape of CYP7B1, quantitative data on metabolite levels and enzyme regulation, and detailed experimental protocols for measuring enzyme activity and quantifying the target metabolite.

The Alternative Bile Acid Synthesis Pathway

The alternative pathway of bile acid synthesis is initiated by the action of sterol 27-hydroxylase (CYP27A1) on cholesterol, leading to the formation of various oxysterols and C27 steroid acids.[1][2] One such intermediate is 3β-hydroxy-5-cholestenoic acid. This intermediate is then further metabolized by CYP7B1.

The core reaction is the 7α-hydroxylation of the C27 steroid acid substrate. CYP7B1, an endoplasmic reticulum membrane protein, catalyzes this reaction, which is a critical step for reducing the biological activity of oxysterols and facilitating their eventual conversion into bile acids like chenodeoxycholic acid.[3][4] This enzymatic function positions CYP7B1 as a key controller of cellular oxysterol levels and a vital component in cholesterol catabolism outside of the liver.[3][5]

References

- 1. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP7B1 - Wikipedia [en.wikipedia.org]

The Role of 3β,7α-Dihydroxy-5-cholestenoate in Liver Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3β,7α-Dihydroxy-5-cholestenoate is a crucial intermediate metabolite in the acidic pathway of bile acid synthesis within the liver. While historically viewed as a simple precursor to chenodeoxycholic acid, emerging evidence highlights its role as a signaling molecule, primarily through its interaction with the Liver X Receptor (LXR). This technical guide provides a comprehensive overview of the function of 3β,7α-dihydroxy-5-cholestenoate in hepatic metabolism, detailing its synthesis, metabolic fate, and signaling functions. The document includes quantitative data, detailed experimental protocols for its analysis, and visualizations of the pertinent biochemical and signaling pathways to support further research and drug development efforts in the field of liver diseases and metabolic disorders.

Introduction

The liver plays a central role in cholesterol homeostasis, with bile acid synthesis being a major pathway for cholesterol catabolism. Two primary pathways contribute to bile acid production: the classic (or neutral) pathway and the acidic (or alternative) pathway. 3β,7α-Dihydroxy-5-cholestenoate is a key intermediate unique to the acidic pathway. This pathway is initiated by the hydroxylation of cholesterol at the 27th position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). While the acidic pathway is generally considered a minor contributor to total bile acid synthesis in healthy individuals, its importance is pronounced in certain physiological and pathological conditions. This guide delves into the multifaceted functions of 3β,7α-dihydroxy-5-cholestenoate, moving beyond its established role as a metabolic intermediate to explore its activity as a signaling molecule in the liver.

Biosynthesis and Metabolic Fate

The formation and subsequent metabolism of 3β,7α-dihydroxy-5-cholestenoate involve a series of enzymatic reactions primarily occurring in hepatocytes.

Synthesis

3β,7α-Dihydroxy-5-cholestenoate is synthesized from cholesterol through the acidic bile acid pathway. The initial step involves the conversion of cholesterol to 27-hydroxycholesterol by CYP27A1. Subsequently, 3β-hydroxy-5-cholestenoic acid is formed and then hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) to yield 3β,7α-dihydroxy-5-cholestenoate.[1][2]

Conversion to Chenodeoxycholic Acid

3β,7α-Dihydroxy-5-cholestenoate is a direct precursor to chenodeoxycholic acid (CDCA). This conversion is catalyzed by the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), which converts it to 7α-hydroxy-3-oxo-4-cholestenoate.[3][4] Subsequent enzymatic steps lead to the formation of CDCA.

Quantitative Data

The concentration of 3β,7α-dihydroxy-5-cholestenoate can be measured in various biological matrices, with plasma levels providing an indication of the activity of the acidic bile acid synthesis pathway.

| Analyte | Matrix | Concentration (ng/mL) (Mean ± SD) | Species | Reference |

| 3β,7α-Dihydroxy-5-cholestenoate | Plasma | 38.9 ± 25.6 | Human | [5][6] |

| 3β-Hydroxy-5-cholestenoic acid | Plasma | 67.2 ± 27.9 | Human | [5][6] |

| 7α-Hydroxy-3-oxo-4-cholestenoic acid | Plasma | 81.7 ± 27.9 | Human | [5][6] |

Table 1: Plasma Concentrations of 3β,7α-Dihydroxy-5-cholestenoate and Related Metabolites in Healthy Humans.

Signaling Function: A Liver X Receptor (LXR) Ligand

Beyond its role as a metabolic intermediate, 3β,7α-dihydroxy-5-cholestenoate functions as a signaling molecule by acting as a ligand for the Liver X Receptors (LXRα and LXRβ).[7][8] LXRs are nuclear receptors that play a critical role in the transcriptional regulation of genes involved in cholesterol, fatty acid, and glucose metabolism.

Activation of LXR by ligands such as 3β,7α-dihydroxy-5-cholestenoate leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.

Regulation of Cholesterol Homeostasis

As an LXR agonist, 3β,7α-dihydroxy-5-cholestenoate is implicated in the regulation of genes that control reverse cholesterol transport. A key LXR target gene is ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol from peripheral cells to apolipoprotein A-I, the first step in reverse cholesterol transport.

Influence on Lipogenesis

LXRs are also known to regulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[6][9] By activating LXR, 3β,7α-dihydroxy-5-cholestenoate may indirectly influence the expression of lipogenic genes.

Experimental Protocols

Quantification of 3β,7α-Dihydroxy-5-cholestenoate in Liver Tissue by LC-MS/MS

This protocol outlines a method for the extraction and quantification of 3β,7α-dihydroxy-5-cholestenoate from liver tissue.

5.1.1. Materials

-

Murine liver tissue

-

Liquid nitrogen

-

2.0 mL screw-capped homogenization tubes

-

1.0 mm silica beads

-

Isopropanol (IPA) or Hexane:IPA (50:50 v/v)

-

Centrifuge capable of 18,000 x g and 4°C

-

Vacuum centrifuge

-

Acetonitrile:Water (50:50 v/v)

-

Internal standard (e.g., d4-chenodeoxycholic acid)

-

UPLC-ESI-MS/MS system

5.1.2. Procedure

-

Tissue Pulverization: Pulverize a piece of murine liver tissue using a mortar and pestle cooled with liquid nitrogen to prevent thawing.[10]

-

Aliquoting: Weigh 50-55 mg of the frozen liver powder into pre-chilled 2.0 mL screw-capped homogenization tubes. Prepare samples in triplicate.[10]

-

Extraction Solvent Addition: Add 1.5 mL of cold IPA or hexane:IPA (50:50 v/v) to each tube. Include a method blank containing only the solvent.[10]

-

Homogenization: Add approximately 15-20 1.0 mm silica beads to each tube. Homogenize for 3 cycles of 30 seconds at 6500 rpm, with 2-3 minutes of cooling on ice between cycles.[10]

-

Centrifugation: Centrifuge the homogenates at 18,000 x g for 10 minutes at 4°C.[10]

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean, labeled tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum centrifuge.[10]

-

Reconstitution: Reconstitute the dried residue in 400 µL of Acetonitrile:Water (50:50 v/v) containing the internal standard at a final concentration of 1.0 µM. Sonicate for 15 minutes to ensure complete dissolution.[10]

-

Final Centrifugation: Centrifuge the reconstituted samples at 18,000 x g for 10 minutes at 4°C.[10]

-

Sample Transfer: Transfer approximately 300 µL of the final supernatant to autosampler vials for UPLC-ESI-MS/MS analysis.[10]

5.1.3. LC-MS/MS Parameters

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid or ammonium acetate, is commonly employed.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for detecting bile acids.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for 3β,7α-dihydroxy-5-cholestenoate and the internal standard.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of 3β,7α-dihydroxy-5-cholestenoate on cultured hepatocytes.

5.2.1. Materials

-

Hepatocyte cell line (e.g., HepG2, Huh-7)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in serum-free medium)

-

Lysis buffer (e.g., 0.1 N HCl in isopropanol or DMSO)

-

Plate reader

5.2.2. Procedure

-

Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3β,7α-dihydroxy-5-cholestenoate for the desired exposure time (e.g., 24, 48 hours). Include vehicle-only controls.

-

MTT Incubation: After the treatment period, remove the medium and add 100 µL of MTT solution to each well. Incubate for 2.5-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of lysis buffer to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 620 nm.[11]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

References

- 1. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Transcriptional regulation of human oxysterol 7 alpha-hydroxylase gene (CYP7B1) by Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver specific transgenic expression of CYP7B1 attenuates early western diet-induced MASLD progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. Cell viability assay [bio-protocol.org]

The Discovery and Quantification of 3β,7α-dihydroxy-5-cholestenoic Acid in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, quantification, and metabolic significance of 3β,7α-dihydroxy-5-cholestenoic acid, a key intermediate in the alternative pathway of bile acid synthesis. First identified in human plasma in the late 1980s, this C27 bile acid precursor has since been recognized for its role in cholesterol homeostasis and as a potential biomarker in certain liver diseases. This document details the experimental protocols used for its analysis, summarizes quantitative data, and illustrates its biosynthetic pathway.

Quantitative Data Summary

The concentration of 3β,7α-dihydroxy-5-cholestenoic acid in human plasma has been measured in healthy individuals and in patients with various liver pathologies. The following tables summarize these findings.

Table 1: Plasma Concentration of 3β,7α-dihydroxy-5-cholestenoic acid in Healthy Individuals

| Study Cohort | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Citation |

| 11 healthy subjects | 38.9 | 25.6 | [1][2] |

Table 2: Plasma Concentration of 3β,7α-dihydroxy-5-cholestenoic acid in Liver Disease

| Condition | Median Concentration (ng/mL) | Notes | Citation |

| Healthy Controls | 162 (total cholestenoic acids) | [3] | |

| Extrahepatic Cholestasis | 153 (total cholestenoic acids) | Levels similar to controls. | [3] |

| Primary Biliary Cirrhosis | 298 (total cholestenoic acids) | Significantly elevated levels. | [3] |

| Alcoholic Liver Cirrhosis | 262 (total cholestenoic acids) | Significantly elevated levels. | [3] |

Signaling Pathway: The Alternative Bile Acid Synthesis Pathway

3β,7α-dihydroxy-5-cholestenoic acid is a crucial intermediate in the "acidic" or alternative pathway of bile acid synthesis, which begins with the oxidation of cholesterol. This pathway is distinct from the "neutral" or classic pathway initiated by cholesterol 7α-hydroxylase (CYP7A1). The key steps leading to the formation of 3β,7α-dihydroxy-5-cholestenoic acid are outlined below.

Caption: The alternative pathway of bile acid synthesis.

Experimental Protocols

The analysis of 3β,7α-dihydroxy-5-cholestenoic acid in human plasma typically involves extraction, purification, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow for GC-MS Analysis

The following diagram outlines the typical workflow for the analysis of 3β,7α-dihydroxy-5-cholestenoic acid from human plasma using GC-MS.

Caption: GC-MS workflow for cholestenoic acid analysis.

Detailed Methodologies

1. Sample Preparation: Extraction and Purification

-

Liquid-Solid Extraction:

-

To 1 mL of plasma, add a suitable internal standard (e.g., deuterated 3β,7α-dihydroxy-5-cholestenoic acid).

-

Extract the plasma with 10 volumes of ethanol to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Redissolve the residue in a suitable solvent for chromatography.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the bile acids with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness.

-

-

Anion-Exchange Chromatography:

-

Prepare a DEAE-Sephadex or similar anion-exchange column.

-

Dissolve the extracted sample in the starting mobile phase and load it onto the column.

-

Wash the column to remove neutral and cationic compounds.

-

Elute the bile acids using a gradient of increasing ionic strength (e.g., with acetic acid or ammonium acetate in the mobile phase).

-

Collect the fraction containing the cholestenoic acids.

-

2. Derivatization for GC-MS Analysis

To increase volatility for GC analysis, the hydroxyl and carboxyl groups of the cholestenoic acid must be derivatized. Formation of trimethylsilyl (TMS) ethers is a common method.

-

Ensure the purified sample is completely dry.

-

Add a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

The sample is now ready for injection into the GC-MS.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph:

-

Column: A capillary column suitable for steroid analysis, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5 or equivalent).

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the different bile acid derivatives. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 3β,7α-dihydroxy-5-cholestenoic acid. Full scan mode can be used for identification.

-

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers an alternative to GC-MS and may not require derivatization.

-

Liquid Chromatograph:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometer:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is common for bile acids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

Conclusion

The discovery of 3β,7α-dihydroxy-5-cholestenoic acid in human plasma has provided valuable insights into the alternative pathway of bile acid synthesis. Its quantification through robust analytical techniques like GC-MS and LC-MS/MS has established its baseline levels in healthy individuals and demonstrated its alteration in certain disease states, highlighting its potential as a clinical biomarker. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of biochemistry, clinical chemistry, and drug development who are investigating the role of bile acids in health and disease.

References

- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

- 2. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

3β,7α-Dihydroxy-5-cholestenoate: A Key Atypical Bile Acid in Neonatal Cholestasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neonatal cholestasis, a condition characterized by impaired bile flow, can lead to progressive liver disease if not promptly and accurately diagnosed. While many factors can contribute to this condition, inborn errors of bile acid synthesis represent a critical, albeit rare, category of treatable disorders. Among the biomarkers for these defects, 3β,7α-dihydroxy-5-cholestenoate has emerged as a crucial indicator, particularly for 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase/isomerase (HSD3B7) deficiency. This technical guide provides a comprehensive overview of the metabolic origin of 3β,7α-dihydroxy-5-cholestenoate, its diagnostic utility in neonatal cholestasis, quantitative data from patient samples, and detailed experimental protocols for its detection.

Introduction to Bile Acid Synthesis and Neonatal Cholestasis

Bile acids are steroidal compounds synthesized from cholesterol in the liver, playing vital roles in lipid digestion and absorption. Their synthesis occurs via two main pathways: the classic (or neutral) pathway, which is predominant in adults, and the alternative (or acidic) pathway, which is quantitatively more significant in neonates.[1][2]

-

Classic (Neutral) Pathway: Initiated by cholesterol 7α-hydroxylase (CYP7A1), this pathway produces both primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][4]

-

Alternative (Acidic) Pathway: This pathway begins with the hydroxylation of cholesterol at the C27 position by sterol 27-hydroxylase (CYP27A1), followed by 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1).[3][4][5]

Disruptions in these enzymatic pathways due to genetic mutations lead to inborn errors of bile acid synthesis. These defects result in a deficiency of normal primary bile acids and an accumulation of atypical, often hepatotoxic, bile acid intermediates.[6] This accumulation is a key factor in the pathophysiology of certain forms of neonatal cholestasis, a condition presenting with jaundice, pale stools, and hepatomegaly in newborns.[4][7] One of the most common inborn errors is a deficiency in 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase (HSD3B7), an enzyme crucial for modifying the steroid nucleus in both pathways.[3][8]

The Metabolic Origin of 3β,7α-Dihydroxy-5-cholestenoate

3β,7α-dihydroxy-5-cholestenoate, also known as 3β,7α-dihydroxy-5-cholestenoic acid, is an atypical C27 dihydroxy bile acid.[9][10] Its structure features a double bond at the C5 position and a hydroxyl group at the 3β position, which distinguishes it from mature primary bile acids that have a 3α-hydroxyl group and a saturated steroid nucleus.

This compound is a key intermediate in the bile acid synthesis pathway. Specifically, it is formed from 3β-hydroxy-5-cholestenoic acid via the action of oxysterol 7α-hydroxylase (CYP7B1).[11] The subsequent and critical step is the conversion of the 3β-hydroxy-Δ⁵ structure to a 3-oxo-Δ⁴ structure, a reaction catalyzed by the enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase/isomerase (HSD3B7).[3][8]

In cases of HSD3B7 deficiency, this conversion is blocked. This enzymatic block leads to the accumulation of upstream intermediates, most notably 3β,7α-dihydroxy-5-cholestenoic acid and its trihydroxy counterpart, 3β,7α,12α-trihydroxy-5-cholenoic acid.[7][12] These accumulating atypical bile acids are then released into circulation and excreted in the urine, serving as highly specific biomarkers for this disorder.[7][13]

Quantitative Data in Neonatal Cholestasis

The measurement of 3β,7α-dihydroxy-5-cholestenoate is a powerful tool for diagnosing HSD3B7 deficiency. In healthy individuals, its concentration in plasma is very low. However, in neonates with HSD3B7 deficiency, its levels, along with other Δ⁵-cholenoic acids, are markedly elevated in both urine and plasma.

| Analyte | Condition | Matrix | Concentration (Mean ± SD) | Reference |

| 3β,7α-Dihydroxy-5-cholestenoic acid | Healthy Subjects | Plasma | 38.9 ± 25.6 ng/mL | [14] |

| 3β,7α-Dihydroxy-5-cholenoic acid | HSD3B7 Deficiency (2 months old) | Urine | 3.7 µmol/mmol Creatinine | [13] |

| 3β-Hydroxy-5-cholenoic acid | HSD3B7 Deficiency (2 months old) | Urine | 3.0 µmol/mmol Creatinine | [13] |

| 3β,7α-Dihydroxy-5-cholestenoate | Peroxisomal Biogenesis Disorder | Blood | 0.319 µM | [9] |

| 3β,7α-Dihydroxy-5-cholestenoate | Rhizomelic Chondrodysplasia Punctata | Blood | 0.005 µM | [9] |

Note: Direct comparative studies providing mean concentrations for large cohorts of HSD3B7-deficient neonates versus controls are limited due to the rarity of the disease. The data often comes from case reports and small series. The diagnosis is typically confirmed by the prominent appearance of these atypical bile acids in mass spectrometry profiles rather than a specific concentration cutoff.

Diagnostic Workflow and Clinical Significance

The presence of significant amounts of 3β,7α-dihydroxy-5-cholenoic acid and related Δ⁵-bile acids is a hallmark of HSD3B7 deficiency.[15] The diagnostic process for a neonate presenting with cholestasis (jaundice, acholic stools, hepatomegaly) and suspected inborn error of bile acid synthesis typically follows a specific workflow. A key finding that points towards this diagnosis is cholestasis with normal or low gamma-glutamyl transferase (GGT) levels, as this pattern is characteristic of several bile acid synthesis defects.[6][16]

Early and accurate diagnosis is critical because HSD3B7 deficiency is a treatable condition.[4] Treatment involves oral administration of primary bile acids, typically cholic acid and/or chenodeoxycholic acid.[7][15] This replacement therapy restores normal bile flow, suppresses the synthesis of toxic intermediate bile acids, and can prevent the progression to cirrhosis and liver failure.[7][17]

Experimental Protocols: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids, including atypical species like 3β,7α-dihydroxy-5-cholestenoate, in biological matrices.[18][19][20]

Sample Preparation (Serum)

-

Aliquoting: Transfer 50-200 µL of serum into a clean microcentrifuge tube.[18][19]

-

Internal Standard Spiking: Add an internal standard solution (e.g., deuterated bile acids) to account for matrix effects and procedural losses.[19]

-

Protein Precipitation: Add 3-4 volumes of cold methanol to the serum sample to precipitate proteins.[18][19]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly for approximately 20-30 seconds. Centrifuge at high speed (e.g., 18,000 rcf) for 5-10 minutes to pellet the precipitated proteins.[19]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis. The sample may be diluted further with water or mobile phase if necessary.[18][19]

Liquid Chromatography

-

Column: A reverse-phase column, such as a C18, is typically used for separation (e.g., Cortecs T3).[19][20]

-

Mobile Phase A: Water with an additive like ammonium formate and/or formic acid.[19]

-

Mobile Phase B: A mixture of organic solvents like acetonitrile and/or isopropanol, also containing an additive.[19]

-

Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the bile acids based on their hydrophobicity.

-

Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.[19]

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in negative mode is preferred for bile acids as they readily form [M-H]⁻ ions.[21]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to the analyte.[20]

-

MRM Transition for 3β,7α-dihydroxy-5-cholestenoate:

-

Precursor Ion [M-H]⁻: m/z 431.3

-

Product Ions: The specific product ions would be determined by direct infusion and fragmentation of a pure standard, but common fragments arise from losses of water and parts of the side chain.[10]

-

Conclusion and Future Directions

3β,7α-dihydroxy-5-cholestenoate is a pivotal biomarker in the field of pediatric hepatology. Its detection and quantification are central to the diagnosis of HSD3B7 deficiency, a treatable cause of neonatal cholestasis. The analytical workflows, primarily based on LC-MS/MS, provide the necessary specificity and sensitivity for definitive diagnosis, enabling the timely initiation of life-saving bile acid replacement therapy. Future research should focus on establishing clear concentration thresholds for diagnosis, expanding newborn screening panels to include these atypical bile acids, and further investigating the specific mechanisms of hepatotoxicity induced by these and other accumulated intermediates in inborn errors of bile acid synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Mechanisms of Disease: inborn errors of bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Mutations in the 3β-hydroxy-Δ5-C27-steroid Dehydrogenase Gene (HSD3B7) in a Patient with Neonatal Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variable clinical spectrum of the most common inborn error of bile acid metabolism--3beta-hydroxy-Delta 5-C27-steroid dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholest-5-ene-3beta,7alpha-diol 3beta-dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Human Metabolome Database: Showing metabocard for 3beta,7alpha-Dihydroxy-5-cholestenoate (HMDB0012454) [hmdb.ca]

- 10. 3beta,7alpha-Dihydroxy-5-cholestenoic acid | C27H44O4 | CID 77461123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for 3beta-Hydroxy-5-cholestenoic acid (HMDB0012453) [hmdb.ca]

- 12. Familial giant cell hepatitis associated with synthesis of 3 beta, 7 alpha-dihydroxy-and 3 beta,7 alpha, 12 alpha-trihydroxy-5-cholenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3beta-hydroxy-delta5 -C27-steroid dehydrogenase deficiency: diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic spectrum and clinical characteristics of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) deficiency in China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expanding the genotypic spectrum of 3β-hydroxy-δ5-C27-steroid dehydrogenase (HSD3B7) deficiency: novel mutations and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 21. agilent.com [agilent.com]

Navigating the Crossroads of Bile Acid Metabolism: A Technical Guide to Genetic Disorders Impacting 3β,7α-Dihydroxy-5-cholestenoate Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the genetic landscape of disorders that disrupt normal bile acid synthesis, leading to significant alterations in the levels of 3β,7α-dihydroxy-5-cholestenoate. This key intermediate accumulates in specific inborn errors of metabolism, serving as a critical diagnostic marker and a focal point for understanding disease pathophysiology. This document provides a comprehensive overview of the core genetic defects, the resulting biochemical consequences, detailed experimental protocols for metabolite analysis, and illustrative pathways to guide research and therapeutic development.

Introduction: The Central Role of 3β,7α-Dihydroxy-5-cholestenoate in Bile Acid Synthesis

Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Their synthesis is a complex multi-step process involving a cascade of enzymatic reactions. 3β,7α-dihydroxy-5-cholestenoate is a pivotal intermediate in the alternative, or "acidic," pathway of bile acid synthesis. Two primary genetic disorders directly impact the metabolism of this compound: 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) deficiency and oxysterol 7α-hydroxylase (CYP7B1) deficiency. In these conditions, the disruption of the normal synthetic pathway leads to the accumulation of atypical and often hepatotoxic bile acid precursors, including 3β,7α-dihydroxy-5-cholestenoate.

Genetic Disorders and Their Biochemical Fingerprints

3β-Hydroxy-Δ5-C27-Steroid Oxidoreductase (HSD3B7) Deficiency

HSD3B7 deficiency is an autosomal recessive disorder caused by mutations in the HSD3B7 gene. This enzyme is responsible for the conversion of 7α-hydroxylated Δ5-sterol precursors into their corresponding Δ4-3-keto-steroid intermediates. A deficiency in HSD3B7 leads to a blockage in the bile acid synthesis pathway, resulting in the accumulation of Δ5-bile acids.

Oxysterol 7α-Hydroxylase (CYP7B1) Deficiency

CYP7B1 deficiency is another autosomal recessive disorder resulting from mutations in the CYP7B1 gene. This enzyme is critical in the alternative bile acid synthesis pathway, where it hydroxylates 27-hydroxycholesterol and other oxysterols at the 7α-position. Its deficiency leads to the accumulation of upstream metabolites, including 3β-hydroxy-5-cholestenoic acid, which can then be 7α-hydroxylated by other enzymes, leading to elevated levels of 3β,7α-dihydroxy-5-cholestenoate.

Quantitative Analysis of Key Metabolites

The diagnosis of HSD3B7 and CYP7B1 deficiencies heavily relies on the quantitative analysis of specific bile acids in biological fluids. The following tables summarize the typical findings for key metabolites in healthy individuals and in patients with these genetic disorders.

| Metabolite | Condition | Fluid | Concentration | Reference |

| 3β,7α-dihydroxy-5-cholestenoate | Healthy | Plasma | 38.9 ± 25.6 ng/mL | [1][2] |

| Total 3β-sulfated-Δ(5)-cholenoic acids | HSD3B7 Deficiency | Urine | ~4650 µmol/L (~1000-fold increase) | [3] |

| 3β-hydroxy-5-cholenoic acid glyco-sulfate | CYP7B1 Deficiency | Urine | 6.10 - 8.8 µmol/L | |

| Healthy (non-cholestatic) | Urine | 0.67 ± 0.18 µmol/L |

Signaling Pathways and Experimental Workflows

To visualize the metabolic disruptions and the diagnostic workflows, the following diagrams are provided in the DOT language for Graphviz.

Bile Acid Synthesis Pathways

References

- 1. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tandem mass spectrometric determination of atypical 3β-hydroxy-Δ5-bile acids in patients with 3β-hydroxy-Δ5-C27-steroid oxidoreductase deficiency: application to diagnosis and monitoring of bile acid therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physiological Concentration and Analysis of 3β,7α-Dihydroxy-5-cholestenoate in Human Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β,7α-Dihydroxy-5-cholestenoate is a C27 bile acid intermediate synthesized from cholesterol via the acidic pathway of bile acid metabolism. Its concentration in systemic circulation can provide valuable insights into hepatic and extrahepatic cholesterol homeostasis and the regulation of bile acid synthesis. This technical guide provides a comprehensive overview of the physiological serum concentration of 3β,7α-dihydroxy-5-cholestenoate, detailed methodologies for its quantification, and its role in metabolic signaling pathways.

Physiological Serum Concentration

The physiological concentration of 3β,7α-dihydroxy-5-cholestenoate in the plasma of healthy individuals has been reported. A study involving 11 healthy subjects found the mean plasma concentration to be 38.9 ± 25.6 ng/mL [1][2]. These levels can be influenced by various factors including diet, genetics, and overall liver function.

Table 1: Physiological Concentration of 3β,7α-Dihydroxy-5-cholestenoate in Human Plasma

| Parameter | Value | Subject Demographics | Reference |

| Mean Concentration | 38.9 ng/mL | 11 healthy subjects | [1][2] |

| Standard Deviation | 25.6 ng/mL | 11 healthy subjects | [1][2] |

Experimental Protocols for Quantification

The accurate quantification of 3β,7α-dihydroxy-5-cholestenoate in serum typically requires sensitive and specific analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for these key experiments.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of bile acids in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Internal Standard Spiking: To a 100 µL serum sample, add an appropriate amount of a deuterated internal standard (e.g., d4-3β,7α-dihydroxy-5-cholestenoate) to correct for extraction losses and matrix effects.

-

Protein Precipitation: Precipitate proteins by adding 400 µL of ice-cold methanol or a methanol/ethanol (1:1, v/v) mixture. Vortex for 30 seconds and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the analyte with 1.5 mL of methanol or an appropriate organic solvent mixture (e.g., 0.1% formic acid in acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A gradient elution is employed to achieve optimal separation from other bile acids and endogenous compounds. The gradient can be optimized but a typical starting point is 5-95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50 °C.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3β,7α-dihydroxy-5-cholestenoate and its internal standard are monitored for quantification.

-

Precursor Ion (M-H)-: m/z 431.3

-

Product Ions: Specific product ions are selected based on fragmentation patterns determined during method development.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for steroid analysis, which requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction as described in the LC-MS/MS protocol to isolate the bile acids from the serum matrix.

-

Derivatization:

-

Oximation: To protect the keto group (if any) and improve chromatographic properties, an oximation step can be performed by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine at 60°C for 30-60 minutes.

-

Silylation: The hydroxyl groups are then derivatized to their trimethylsilyl (TMS) ethers to increase volatility. This is achieved by adding a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like trimethylchlorosilane (TMCS) and incubating at 60-80°C for 30-60 minutes[3].

-

-

Evaporation and Reconstitution: After derivatization, the reaction mixture is evaporated, and the residue is reconstituted in a non-polar solvent like hexane for GC-MS analysis.

2. Gas Chromatography (GC)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection is preferred for trace analysis.

-

Temperature Program: An optimized temperature gradient is crucial for the separation of different bile acid isomers. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C).

3. Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, monitoring specific ions characteristic of the derivatized 3β,7α-dihydroxy-5-cholestenoate and its internal standard.

Signaling Pathways

3β,7α-Dihydroxy-5-cholestenoate is a key intermediate in the "acidic" or "alternative" pathway of bile acid synthesis. This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and further processed by oxysterol 7α-hydroxylase (CYP7B1) to form 3β,7α-dihydroxy-5-cholestenoate. This intermediate is then converted to 7α-hydroxy-3-oxo-4-cholestenoic acid by 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7).

Bile acids are known to be signaling molecules that activate nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR), which regulate the expression of genes involved in cholesterol, lipid, and glucose metabolism. While primary bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists, the direct interaction and signaling role of 3β,7α-dihydroxy-5-cholestenoate are still under investigation. However, as a precursor to bioactive bile acids, its flux through the acidic pathway contributes to the overall pool of ligands that modulate FXR and LXR activity.

Diagram: Acidic Pathway of Bile Acid Synthesis

Caption: The acidic pathway of bile acid synthesis.

Diagram: Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The quantification of 3β,7α-dihydroxy-5-cholestenoate in serum provides a valuable tool for researchers and clinicians studying bile acid metabolism and related disorders. The methodologies outlined in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for accurate measurement. Further research into the direct signaling roles of this bile acid intermediate may reveal new therapeutic targets for metabolic diseases.

References

Methodological & Application

Application Note: Quantification of 3β,7α-dihydroxy-5-cholestenoate in Human Plasma by LC-MS/MS

Introduction

3β,7α-dihydroxy-5-cholestenoate is a key intermediate in the alternative "acidic" pathway of bile acid biosynthesis.[1] It is formed from 3β-hydroxy-5-cholestenoic acid through the action of the enzyme Cytochrome P450 7B1 (CYP7B1) and is subsequently converted to 7α-hydroxy-3-oxo-4-cholestenoate.[2][3] The quantification of this and other bile acid precursors is crucial for studying inborn errors of bile acid synthesis, investigating drug-induced liver injury, and for the overall understanding of lipid metabolism.

This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3β,7α-dihydroxy-5-cholestenoate in human plasma. The method utilizes a simple protein precipitation step for sample preparation and offers high throughput and accuracy, making it suitable for both research and clinical drug development settings.

Experimental Protocols

1. Sample Preparation

A protein precipitation method was employed for the extraction of 3β,7α-dihydroxy-5-cholestenoate from human plasma.

-

To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., d4-3β,7α-dihydroxy-5-cholestenoate).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

The chromatographic separation was performed on a C18 reverse-phase column.

-

LC System: A standard high-performance liquid chromatography (HPLC) system.

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-30% B

-

3.6-5.0 min: 30% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode was used for detection.

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3β,7α-dihydroxy-5-cholestenoate: Precursor Ion (m/z) 431.3 -> Product Ion (m/z) 413.3 (Quantifier), 367.3 (Qualifier).[4]

-

Internal Standard (d4-3β,7α-dihydroxy-5-cholestenoate): Precursor Ion (m/z) 435.3 -> Product Ion (m/z) 417.3.